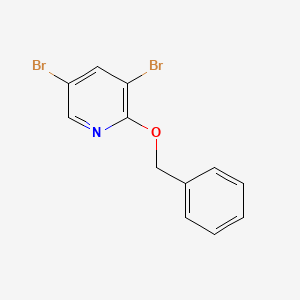

2-(Benzyloxy)-3,5-dibromopyridine

Description

Structure

3D Structure

Properties

IUPAC Name |

3,5-dibromo-2-phenylmethoxypyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9Br2NO/c13-10-6-11(14)12(15-7-10)16-8-9-4-2-1-3-5-9/h1-7H,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNNOMHHKXNIXKO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=C(C=C(C=N2)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9Br2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00716553 | |

| Record name | 2-(Benzyloxy)-3,5-dibromopyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00716553 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

343.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

130284-00-3 | |

| Record name | 2-(Benzyloxy)-3,5-dibromopyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00716553 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-(Benzyloxy)-3,5-dibromopyridine: A Versatile Scaffold for Advanced Chemical Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Substituted Pyridines

The pyridine ring is a ubiquitous scaffold in medicinal chemistry and materials science, prized for its unique electronic properties, ability to engage in hydrogen bonding, and metabolic stability.[1] Functionalization of the pyridine core allows for the precise tuning of a molecule's physicochemical and biological properties. 2-(Benzyloxy)-3,5-dibromopyridine is a strategically designed building block offering multiple reactive vectors for complex molecule synthesis. The presence of two bromine atoms at electronically distinct positions (C3 and C5) and a protected hydroxyl group at C2 provides a versatile platform for sequential, regioselective cross-coupling reactions and subsequent deprotection.

This guide offers a comprehensive analysis of this compound, detailing its chemical properties, probable synthetic routes, predicted reactivity in key transformations, and its emerging application as a key intermediate in the synthesis of targeted protein degraders.

Core Chemical and Physical Properties

A summary of the known and predicted properties of this compound is presented below. It is important to note that while basic identifiers are well-established, detailed experimental data such as melting point and spectroscopic analyses are not widely published, reflecting its status as a specialized synthetic intermediate.

| Property | Value | Source |

| CAS Number | 130284-00-3 | [2] |

| Molecular Formula | C₁₂H₉Br₂NO | [2] |

| Molecular Weight | 343.01 g/mol | [2] |

| Appearance | White to light yellow powder/crystal (predicted) | Inferred from similar compounds |

| Purity | >98% (Commercially available) | [2] |

| Storage | Room temperature, sealed in dry conditions | [2] |

Synthesis and Preparation: A Mechanistic Perspective

Probable Synthetic Pathway

The most logical precursor for this synthesis is 3,5-dibromo-2-hydroxypyridine (also known as 3,5-dibromo-2(1H)-pyridone). The synthesis would proceed via a Williamson ether synthesis, a robust and widely used method for forming ethers.

Caption: Probable synthetic route to this compound.

Causality Behind Experimental Choices:

-

Precursor Selection: 3,5-Dibromo-2-hydroxypyridine is the logical starting material. Its acidic proton on the hydroxyl group is readily removed by a base, forming a nucleophilic pyridinolate anion.

-

Base and Solvent System: A moderately strong base like potassium carbonate (K₂CO₃) in a polar aprotic solvent such as dimethylformamide (DMF) or acetone is typically sufficient to deprotonate the hydroxypyridine. The choice of DMF is often preferred for its ability to dissolve a wide range of organic and inorganic reagents and its high boiling point, which allows for heating to drive the reaction to completion. For less reactive systems, a stronger base like sodium hydride (NaH) could be employed.

-

Alkylation Agent: Benzyl bromide is an excellent electrophile for this Sₙ2 reaction due to the stability of the benzylic carbocation-like transition state and the good leaving group ability of bromide.

-

Work-up and Purification: The reaction would typically be quenched with water to dissolve inorganic salts. The product, being organic, would then be extracted into a solvent like ethyl acetate. Purification would likely be achieved via column chromatography on silica gel to remove any unreacted starting material or by-products.

Reactivity Analysis: A Guide to Regioselective Functionalization

The synthetic utility of this compound lies in the differential reactivity of its two carbon-bromine bonds, enabling selective functionalization. The key to unlocking its potential is understanding the factors that govern regioselectivity in cross-coupling reactions.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura)

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis for forming C-C bonds.[1] When applied to dihalogenated pyridines, the site of the initial reaction is determined by a combination of electronic and steric effects.

-

Electronic Effects: The pyridine nitrogen is electron-withdrawing, creating a dipole and influencing the electron density around the ring. The C2 and C6 positions (α-positions) are the most electron-deficient, followed by the C4 position (γ-position), and finally the C3 and C5 positions (β-positions). In general, oxidative addition of a palladium(0) catalyst is faster at more electron-deficient carbon centers.

-

Steric Hindrance: The bulky benzyloxy group at the C2 position significantly hinders access to the adjacent C3-Br bond.

Predicted Regioselectivity:

In the case of this compound, these two factors are in opposition. The C3 position is sterically hindered by the adjacent C2-benzyloxy group. The C5 position is less sterically encumbered. Based on studies of similarly substituted systems, it is highly probable that the initial Suzuki-Miyaura coupling will occur preferentially at the C5 position .[3] This is because the steric hindrance from the large benzyloxy group at C2 would significantly disfavor the oxidative addition of the bulky palladium catalyst at the C3 position.

Caption: Predicted regioselectivity in Suzuki-Miyaura cross-coupling.

This predicted selectivity allows for a stepwise functionalization strategy. A first coupling can be performed at C5 under standard conditions. Subsequently, a second, different coupling partner can be introduced at the more sterically hindered and less reactive C3 position, potentially requiring more forcing conditions (e.g., higher temperatures, stronger bases, or more active catalyst systems).

Applications in Drug Discovery: A Key Building Block for PROTACs

This compound is designated as a "Protein Degrader Building Block".[2] This points to its use in the synthesis of Proteolysis Targeting Chimeras (PROTACs), a revolutionary therapeutic modality.

The PROTAC Concept

PROTACs are heterobifunctional molecules designed to hijack the cell's natural protein disposal system—the ubiquitin-proteasome system—to destroy specific target proteins.[4][5] They consist of three components:

-

A ligand for a target protein (the "warhead")

-

A ligand for an E3 ubiquitin ligase

-

A chemical linker connecting the two ligands

The PROTAC simultaneously binds to the target protein and an E3 ligase, forming a ternary complex. This proximity induces the E3 ligase to tag the target protein with ubiquitin, marking it for destruction by the proteasome.[6][7]

Caption: Mechanism of action for a Proteolysis Targeting Chimera (PROTAC).

Role of this compound

This building block is likely used to construct the core scaffold of a ligand for the von Hippel-Lindau (VHL) E3 ligase, one of the most commonly used E3 ligases in PROTAC development.[4][8] The dibrominated pyridine core allows for the attachment of other key pharmacophores through C-C or C-N bond-forming reactions at the C3 and C5 positions. The benzyloxy group serves as a protected hydroxyl group, which is a critical feature in many known VHL ligands, engaging in a key hydrogen bond with the VHL protein. After the core structure is assembled, the benzyl group can be easily removed by catalytic hydrogenation to reveal the free hydroxyl group.

Safety and Handling

As with any halogenated organic compound, this compound should be handled with appropriate care in a laboratory setting.

-

Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses, a lab coat, and chemical-resistant gloves.

-

Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust. Avoid contact with skin and eyes.

-

Fire Safety: Use dry chemical, carbon dioxide, or alcohol-resistant foam for extinguishing fires.

-

First Aid:

-

Inhalation: Move to fresh air.

-

Skin Contact: Wash off immediately with soap and plenty of water.

-

Eye Contact: Rinse with pure water for at least 15 minutes.

-

Ingestion: Rinse mouth with water. Do not induce vomiting.

-

Consult the Safety Data Sheet (SDS) for complete and detailed safety information.

Conclusion

This compound is a high-value synthetic intermediate designed for complex, multi-step organic synthesis. Its key attributes—a protected hydroxyl group and two differentially reactive bromine atoms—make it an ideal scaffold for building intricate molecular architectures. The predicted regioselectivity in palladium-catalyzed cross-coupling reactions allows for controlled, sequential functionalization. Its emerging role as a building block for VHL E3 ligase ligands in the burgeoning field of targeted protein degradation underscores its importance and potential for future drug discovery programs. While detailed experimental data remains sparse in public literature, a thorough understanding of fundamental reactivity principles provides a robust framework for its effective utilization in research and development.

References

- Wiley-VCH. (2007). Supporting Information.

- Labcompare. (n.d.). 2-(Benzyloxy)-3, 5-dibromopyridine, min 98%, 1 gram.

- Google Patents. (2001). Patent Application Publication US 2003/0166620 A1.

- PubMed. (2025). Regioselective Suzuki-Miyarua Cross-Coupling for Substituted 2,4-Dibromopyridines Catalyzed by C3-Symmetric Tripalladium Clusters.

- PubChem. (n.d.). 2-Benzyloxy-5-bromopyridine.

- Ciossani, G., et al. (n.d.). Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders. PubMed Central.

- Heterocyclic Letters. (2021). A convenient and scalable process for preparation of 2,5-dibromopyridine.

- Google Patents. (n.d.). Synthesis method of 2-(2-amino-5-bromo-benzoyl) pyridine.

- PrepChem.com. (n.d.). Synthesis of 3-benzyloxy-5-bromopyridine.

- Hughes, S. J., & Ciulli, A. (n.d.). Selected bifunctional molecules hijacking the VHL E3 ligase using peptide motifs to target VHL. ResearchGate.

- ResearchGate. (n.d.). Regioselectivity in alkenyl(aryl)-heteroaryl Suzuki cross-coupling reactions of 2,4-dibromopyridine. A synthetic and mechanistic study.

- Google Patents. (n.d.). Synthesis method of 2,5-dibromopyridine.

- The Royal Society of Chemistry. (n.d.). Supporting Information.

- Google Patents. (2005). United States Patent.

- PROTAC-DB. (n.d.). PROTAC Database.

- The Royal Society of Chemistry. (n.d.). VI. 1H and 13C NMR Spectra.

- Ciossani, G., et al. (2022). Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders. Chemical Society Reviews.

- ResearchGate. (n.d.). Regiocontrolled Suzuki-Miyaura Couplings of 3,5-Dibromo-2-pyrone.

- Almond-Thynne, J., et al. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science.

- PubMed Central. (2024). Preparation of von Hippel-Lindau (VHL) E3 ubiquitin ligase ligands exploiting constitutive hydroxyproline for benzylic amine protection.

- White Rose Research Online. (2021). A Dichotomy in Cross-Coupling Site Selectivity in a Dihalogenated Heteroarene.

- Google Patents. (2007). United States Patent.

- Google Patents. (n.d.). Proteolysis targeting chimera (protac) compositions using ubiquitin conjugating enzyme ligands.

- Google Patents. (n.d.). Compositions and methods for the production of pyrimidine and pyridine compounds with btk inhibitory activity.

- NP-MRD. (n.d.). 13C NMR Spectrum.

- SpectraBase. (n.d.). 2-Benzyloxypyridine - Optional[13C NMR] - Chemical Shifts.

- PROTAC-DB. (n.d.). MT-802.

Sources

- 1. benchchem.com [benchchem.com]

- 2. calpaclab.com [calpaclab.com]

- 3. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - Chemical Science (RSC Publishing) DOI:10.1039/C6SC02118B [pubs.rsc.org]

- 4. Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. file.medchemexpress.com [file.medchemexpress.com]

- 8. medchemexpress.com [medchemexpress.com]

An In-depth Technical Guide to 2-(Benzyloxy)-3,5-dibromopyridine: A Key Building Block in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of 2-(Benzyloxy)-3,5-dibromopyridine

This compound is a strategically functionalized heterocyclic compound that has emerged as a valuable building block in the field of organic synthesis and medicinal chemistry. Its unique molecular architecture, featuring a pyridine core, a protective benzyloxy group, and two reactive bromine atoms at the C3 and C5 positions, offers a versatile platform for the construction of complex molecular entities. This guide provides a comprehensive overview of the synthesis, properties, reactivity, and applications of this important synthetic intermediate, with a particular focus on its role in the development of novel therapeutics, including Proteolysis Targeting Chimeras (PROTACs).

Physicochemical and Spectroscopic Profile

A thorough understanding of the physicochemical and spectroscopic properties of this compound is essential for its effective use in synthesis and for the characterization of its downstream products.

| Property | Value |

| CAS Number | 130284-00-3[1][2] |

| Molecular Formula | C₁₂H₉Br₂NO[1][2] |

| Molecular Weight | 343.01 g/mol [1] |

| Appearance | White to light yellow powder or crystals |

| Purity | Typically >98%[1][2] |

| Storage | Room temperature[1] |

Spectroscopic Data (Predicted)

Note: Experimental spectral data for this specific compound is not widely available in public databases. The following data is predicted based on the chemical structure and known spectral characteristics of similar compounds.

¹H NMR (400 MHz, CDCl₃):

-

δ 8.25 (d, J = 2.0 Hz, 1H): Pyridine H6 proton, deshielded by the adjacent nitrogen and bromine.

-

δ 7.80 (d, J = 2.0 Hz, 1H): Pyridine H4 proton, coupled to H6.

-

δ 7.50 - 7.30 (m, 5H): Phenyl protons of the benzyl group.

-

δ 5.45 (s, 2H): Methylene protons (-CH₂-) of the benzyl group.

¹³C NMR (100 MHz, CDCl₃):

-

δ 160.5: C2 (carbon attached to the benzyloxy group).

-

δ 149.0: C6.

-

δ 142.0: C4.

-

δ 136.0: Quaternary carbon of the phenyl group.

-

δ 129.0, 128.5, 128.0: Phenyl carbons.

-

δ 115.0: C5.

-

δ 110.0: C3.

-

δ 70.0: Methylene carbon (-CH₂-).

Infrared (IR) Spectroscopy (KBr Pellet, cm⁻¹):

-

3100-3000: Aromatic C-H stretching.

-

1580-1450: Aromatic C=C and C=N stretching vibrations of the pyridine ring.

-

1250-1200: Aryl-O-CH₂ stretching (asymmetric).

-

1100-1000: C-Br stretching.

Mass Spectrometry (MS):

-

Expected [M]+: m/z 341, 343, 345 (isotopic pattern for two bromine atoms).

-

Key Fragmentation: Loss of the benzyl group (C₇H₇, m/z 91) to give a fragment corresponding to the 3,5-dibromo-2-hydroxypyridine radical cation.

Synthesis of this compound

The most common and logical synthetic route to this compound involves the benzylation of 2-hydroxy-3,5-dibromopyridine. This precursor can be synthesized from 2-aminopyridine through a sequence of bromination and diazotization reactions.

Step-by-Step Synthesis Protocol

Part 1: Synthesis of 2-Hydroxy-3,5-dibromopyridine

-

Bromination of 2-Aminopyridine: To a solution of 2-aminopyridine in a suitable solvent such as acetic acid, add N-bromosuccinimide (NBS) portion-wise at room temperature. The reaction is typically stirred for several hours until completion, which can be monitored by thin-layer chromatography (TLC).

-

Diazotization and Hydrolysis: The resulting 2-amino-3,5-dibromopyridine is then subjected to a Sandmeyer-type reaction. The amine is treated with sodium nitrite in an acidic medium (e.g., aqueous sulfuric acid) at low temperature (0-5 °C) to form the diazonium salt. This intermediate is then carefully heated in the presence of water to yield 2-hydroxy-3,5-dibromopyridine.

-

Work-up and Purification: The product is extracted with an organic solvent, and the organic layer is washed, dried, and concentrated. The crude product can be purified by recrystallization or column chromatography.

Part 2: Benzylation of 2-Hydroxy-3,5-dibromopyridine

-

Reaction Setup: In a round-bottom flask, dissolve 2-hydroxy-3,5-dibromopyridine in a polar aprotic solvent such as dimethylformamide (DMF) or acetonitrile.

-

Base Addition: Add a suitable base, such as potassium carbonate (K₂CO₃) or sodium hydride (NaH), to the solution to deprotonate the hydroxyl group.

-

Benzylation: Add benzyl bromide to the reaction mixture and stir at room temperature or with gentle heating until the reaction is complete (monitored by TLC).

-

Work-up and Purification: Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude this compound is then purified by flash column chromatography on silica gel.

Caption: Synthetic workflow for this compound.

Reactivity and Strategic Applications in Synthesis

The synthetic utility of this compound stems from the differential reactivity of its functional groups. The benzyloxy group serves as a stable protecting group for the 2-hydroxy functionality, which can be readily removed by hydrogenolysis to reveal the pyridone tautomer. The two bromine atoms at the C3 and C5 positions are key handles for introducing molecular diversity through various cross-coupling reactions.

Palladium-Catalyzed Cross-Coupling Reactions

Suzuki-Miyaura Coupling

The bromine atoms on the pyridine ring are susceptible to palladium-catalyzed Suzuki-Miyaura coupling reactions, allowing for the formation of carbon-carbon bonds with a wide range of aryl and heteroaryl boronic acids or esters. This reaction is a cornerstone for building biaryl and hetero-biaryl structures commonly found in kinase inhibitors and other pharmaceuticals.

Experimental Protocol: Suzuki-Miyaura Coupling

-

Reaction Setup: In a Schlenk flask, combine this compound (1.0 eq.), the desired arylboronic acid (1.1-1.5 eq.), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq.), and a base like potassium carbonate (2.0-3.0 eq.).

-

Solvent and Degassing: Add a degassed solvent system, typically a mixture of an organic solvent (e.g., toluene, dioxane) and water.

-

Reaction Conditions: Heat the mixture under an inert atmosphere (e.g., argon or nitrogen) at 80-100 °C for several hours.

-

Work-up and Purification: After cooling, perform an aqueous work-up, extract the product with an organic solvent, and purify by column chromatography.

Caption: General workflow for a Suzuki-Miyaura coupling reaction.

Buchwald-Hartwig Amination

The C-Br bonds can also undergo palladium-catalyzed Buchwald-Hartwig amination to form carbon-nitrogen bonds.[3] This reaction is instrumental in introducing primary or secondary amines, which are crucial functionalities in many biologically active molecules.[3]

Experimental Protocol: Buchwald-Hartwig Amination

-

Reaction Setup: In a glovebox or under an inert atmosphere, combine this compound (1.0 eq.), the desired amine (1.2 eq.), a palladium precatalyst (e.g., Pd₂(dba)₃), a phosphine ligand (e.g., Xantphos), and a strong base (e.g., sodium tert-butoxide).

-

Solvent: Add an anhydrous, degassed solvent such as toluene or dioxane.

-

Reaction Conditions: Heat the reaction mixture to 80-110 °C until the starting material is consumed.

-

Work-up and Purification: After cooling, the reaction is quenched, and the product is extracted and purified, typically by column chromatography.

Caption: General workflow for a Buchwald-Hartwig amination reaction.

Application in the Synthesis of PROTACs

The designation of this compound as a "Protein Degrader Building Block" highlights its utility in the synthesis of PROTACs.[1] PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.

This compound can serve as a central scaffold or a key intermediate in constructing the linker element of a PROTAC, connecting the protein-of-interest (POI) ligand to the E3 ligase ligand. The two bromine atoms allow for sequential and regioselective functionalization, enabling the attachment of these two critical components.

Illustrative Synthetic Scheme for a Hypothetical PROTAC:

In a hypothetical scenario, the C5 bromine could be functionalized first via a Suzuki coupling to introduce a linker with a terminal reactive group. Subsequently, the C3 bromine could be subjected to a Buchwald-Hartwig amination to attach another linker element connected to the E3 ligase ligand. Finally, the terminal reactive group on the first linker could be used to attach the POI ligand. The benzyloxy group can be retained or removed in the final steps, depending on the desired properties of the PROTAC.

Conclusion

This compound is a highly valuable and versatile building block for synthetic and medicinal chemists. Its well-defined reactivity, particularly in palladium-catalyzed cross-coupling reactions, provides a reliable platform for the construction of complex molecular architectures. Its emerging role in the synthesis of targeted protein degraders underscores its importance in the development of next-generation therapeutics. This guide serves as a foundational resource for researchers looking to leverage the synthetic potential of this key intermediate in their drug discovery and development programs.

References

- CP Lab Safety. (n.d.). This compound, min 98%, 1 gram.

- PubChem. (n.d.). 2-Benzyloxy-5-bromopyridine.

- Wikipedia. (2023, December 28). Buchwald–Hartwig amination.

- BioOrganics. (n.d.). This compound.

- PrepChem.com. (n.d.). Synthesis of 3-benzyloxy-5-bromopyridine.

- Google Patents. (n.d.). CN105061301A - Synthesis method of 2,5-dibromopyridine.

- Wikipedia. (2023, November 29). Suzuki reaction.

- NIH. (n.d.). Suzuki-Miyaura Cross-Coupling of Benzylic Bromides Under Microwave Conditions.

- YouTube. (2023, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up.

- NIH. (n.d.). Recent Developments in PROTAC-mediated Protein Degradation: From Bench to Clinic.

- BMG Labtech. (2023, August 1). PROTACs: proteolysis-targeting chimeras.

Sources

An In-Depth Technical Guide to 2-(Benzyloxy)-3,5-dibromopyridine (CAS No. 130284-00-3)

Prepared for: Researchers, Scientists, and Drug Development Professionals

Executive Summary

This document provides a comprehensive technical overview of 2-(Benzyloxy)-3,5-dibromopyridine, a key heterocyclic building block in modern organic synthesis. Its strategic combination of a protected hydroxyl group and two reactive bromine atoms on a pyridine scaffold makes it a valuable intermediate in the synthesis of complex molecular architectures, particularly in the fields of pharmaceutical and materials science. This guide details its synthesis, explores its chemical reactivity with a focus on regioselective functionalization, and outlines its applications, supported by detailed experimental protocols and safety considerations.

Introduction and Physicochemical Properties

This compound is a substituted pyridine derivative that serves as a versatile synthon in organic chemistry. The benzyloxy group acts as a robust protecting group for the 2-hydroxy functionality, which can be readily removed in later synthetic steps. The two bromine atoms at the 3- and 5-positions provide distinct handles for sequential and regioselective functionalization, primarily through metal-catalyzed cross-coupling reactions.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 130284-00-3 | [Vendor Data] |

| Molecular Formula | C₁₂H₉Br₂NO | [1] |

| Molecular Weight | 343.01 g/mol | [1] |

| Appearance | White to off-white crystalline solid | [General Observation] |

| Purity | Typically >98% | [1] |

| Storage | Room temperature, in a dry, well-ventilated place | [1] |

Synthesis of this compound

The most logical and widely applicable method for the synthesis of this compound is the Williamson ether synthesis. This reaction involves the O-alkylation of the corresponding hydroxypyridine with a benzyl halide in the presence of a base.

Caption: Williamson Ether Synthesis of the target compound.

Foundational Chemistry: The Williamson Ether Synthesis

The Williamson ether synthesis is a classic Sₙ2 reaction where an alkoxide ion acts as a nucleophile, displacing a halide from an alkyl halide to form an ether.[2][3][4] In this specific case, the hydroxyl group of 3,5-dibromo-2-hydroxypyridine is deprotonated by a base to form a pyridinoxide, which then attacks the electrophilic benzylic carbon of benzyl bromide, displacing the bromide ion.

Detailed Experimental Protocol (Proposed)

This protocol is based on established procedures for the benzylation of similar hydroxypyridines.

Materials:

-

3,5-Dibromo-2-hydroxypyridine

-

Benzyl bromide

-

Potassium carbonate (K₂CO₃), anhydrous

-

N,N-Dimethylformamide (DMF), anhydrous

-

Ethyl acetate

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a stirred solution of 3,5-dibromo-2-hydroxypyridine (1.0 eq) in anhydrous DMF, add anhydrous potassium carbonate (1.5 eq).

-

Stir the mixture at room temperature for 30 minutes to ensure the formation of the pyridinoxide salt.

-

Add benzyl bromide (1.1 eq) dropwise to the suspension.

-

Heat the reaction mixture to 60-70 °C and stir for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.

-

Extract the aqueous layer with ethyl acetate (3 x volumes).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford this compound.

Chemical Reactivity and Synthetic Applications

The synthetic utility of this compound stems from the differential reactivity of its functional groups. The two bromine atoms serve as versatile handles for the introduction of new carbon-carbon and carbon-heteroatom bonds, while the benzyloxy group can be cleaved to reveal a nucleophilic hydroxyl group.

Regioselective Cross-Coupling Reactions

The bromine atoms at the 3- and 5-positions of the pyridine ring are amenable to various palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Stille couplings. The electronic environment of the pyridine ring influences the relative reactivity of the two bromine atoms, potentially allowing for regioselective functionalization. Generally, the C-5 position is more susceptible to cross-coupling than the more sterically hindered C-3 position.

Caption: Sequential cross-coupling of the target compound.

3.1.1. Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful method for the formation of C-C bonds between an organoboron compound and an organic halide.[5] In the context of this compound, this reaction allows for the introduction of a wide variety of aryl and heteroaryl substituents. By carefully controlling the stoichiometry of the boronic acid and the reaction conditions, it is often possible to achieve selective mono-arylation, typically at the 5-position.

3.1.2. Stille Coupling

Similar to the Suzuki coupling, the Stille coupling utilizes an organotin reagent to form a new C-C bond. This reaction is also catalyzed by palladium and offers a complementary approach for the functionalization of this compound.

Lithiation and Subsequent Functionalization

Directed ortho-lithiation is a powerful tool for the regioselective functionalization of aromatic and heteroaromatic compounds.[6][7] While direct deprotonation of this compound may be challenging, bromine-lithium exchange offers a viable route to generate a lithiated intermediate. The reaction of dihalopyridines with organolithium reagents can lead to selective bromine-lithium exchange, with the position of exchange often dictated by the reaction temperature and the nature of the organolithium reagent. The resulting lithiated species can then be trapped with a variety of electrophiles to introduce a diverse range of functional groups.

Deprotection of the Benzyloxy Group

The benzyloxy group serves as a protecting group for the 2-hydroxy functionality and can be removed under various conditions to unmask the pyridone tautomer. Common methods for debenzylation include catalytic hydrogenation (e.g., H₂, Pd/C) or treatment with strong acids or Lewis acids.[8]

Analytical Characterization

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts

| Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

| C4-H | ~7.8-8.0 | ~140-142 |

| C6-H | ~8.2-8.4 | ~150-152 |

| Benzyl CH₂ | ~5.4-5.6 | ~70-72 |

| Phenyl H's | ~7.2-7.5 | ~127-137 |

| C2 | - | ~160-162 |

| C3 | - | ~115-117 |

| C5 | - | ~110-112 |

Note: These are predicted values and may vary depending on the solvent and other experimental conditions.

Safety and Handling

As with any chemical reagent, proper safety precautions should be taken when handling this compound. A comprehensive Safety Data Sheet (SDS) should be consulted before use.[5] Based on data for the closely related 2-benzyloxy-5-bromopyridine, the following hazards should be considered:

-

Health Hazards: May cause skin and serious eye irritation. May cause respiratory irritation.

-

Precautionary Measures: Wear protective gloves, eye protection, and face protection. Use in a well-ventilated area. Avoid breathing dust. Wash hands thoroughly after handling.

-

First Aid: In case of contact with eyes, rinse cautiously with water for several minutes. If on skin, wash with plenty of soap and water. If inhaled, remove person to fresh air. Seek medical attention if irritation persists.

-

Storage: Store in a well-ventilated place. Keep container tightly closed.

Conclusion

This compound is a highly valuable and versatile building block for organic synthesis. Its strategically placed functional groups allow for a wide range of chemical transformations, enabling the construction of complex and diverse molecular scaffolds. This guide provides a foundational understanding of its synthesis, reactivity, and handling, empowering researchers to effectively utilize this compound in their synthetic endeavors, particularly in the pursuit of novel therapeutic agents and advanced materials.

References

- Royal Society of Chemistry. (n.d.). Supporting Information for [Journal Article].

- Gribble, G. W. (2019). Regioselective ortho-Lithiation of Halopyridines. Syntheses of ortho-Disubstituted Pyridines and a Convenient Generations of 3,4-Pyridyne. ResearchGate.

- Gribble, G. W. (1993). REGIOSELECTIVE ORTHO-LITHIATION OF HALOPYRIDINES. SYNTHESES OF ORTHO-DISUBSTITUTED PYRIDINES AND A CONVENIENT GENERATION OF 3,4-PYRIDYNE. Heterocycles, 35(1), 151-156.

- Knochel, P. (2013). Regioselective Functionalization of Pyridines using a Directed Metalation or a Halogen/Metal Exchange.

- CP Lab Safety. (n.d.). 2-(Benzyloxy)-3, 5-dibromopyridine, min 98%, 1 gram.

- PrepChem.com. (n.d.). Synthesis of 3-benzyloxy-5-bromopyridine.

- Wikipedia. (n.d.). Williamson ether synthesis.

- University of Calgary. (n.d.). Reactions of Ethers.

- Royal Society of Chemistry. (n.d.). Copies of 1H, 13C, 19F NMR spectra.

- Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis.

- Knochel, P., et al. (2021). Regioselective difunctionalization of pyridines via 3,4-pyridynes. Chemical Science, 12(15), 5469-5474.

- Chemistry LibreTexts. (2020, May 30). 15.3: The Williamson Ether Synthesis.

- KPU Pressbooks. (n.d.). 1.5 Williamson Ether Synthesis – Organic Chemistry II.

- Royal Society of Chemistry. (n.d.). VI. 1H and 13C NMR Spectra.

- ResearchGate. (n.d.). 3,5-Dibromo-2-hydroxybenzaldehyde.

- Royal Society of Chemistry. (n.d.). VI. 1H and 13C NMR Spectra.

- Organic Syntheses. (2015). Preparation of 3,5-Dibromo-2-pyrone from Coumalic Acid.

- ResearchGate. (n.d.). Deprotection of 5-(α-benzoyl)benzyl-3-benzyloxymethyl-2'-deoxyuridine....

- Google Patents. (n.d.). CN105061301A - Synthesis method of 2,5-dibromopyridine.

- MDPI. (n.d.). 13C-NMR Chemical Shifts in 1,3-Benzazoles as a Tautomeric Ratio Criterion.

- Heterocyclic Letters. (2021). A convenient and scalable process for the preparation of 2,5-dibromopyridine. 11(3), 447-452.

- ResearchGate. (n.d.). Regiocontrolled Suzuki-Miyaura Couplings of 3,5-Dibromo-2-pyrone.

- Semantic Scholar. (n.d.). The Protection and Deprotection of the Pyridine Nitrogen.

- National Institutes of Health. (n.d.). Suzuki-Miyaura Cross-Coupling Reactions of Benzyl Halides with Potassium Aryltrifluoroborates.

- ResearchGate. (n.d.). Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling react.

- ResearchGate. (n.d.). How can I deprotect the benzyl group in 6-(benzyloxy)chroman?.

- Google Patents. (n.d.). EP0997461A4 - Processes for the preparation of pyridine derivatives.

- ResearchGate. (n.d.). The Chemistry of Benzo and Carbocyclic Derivatives of Pyridine.

Sources

- 1. calpaclab.com [calpaclab.com]

- 2. rsc.org [rsc.org]

- 3. 2,5-Dibromopyridine(624-28-2) 1H NMR spectrum [chemicalbook.com]

- 4. researchgate.net [researchgate.net]

- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 6. heteroletters.org [heteroletters.org]

- 7. CN110746345B - Synthesis method of 2- (2-amino-5-bromo-benzoyl) pyridine - Google Patents [patents.google.com]

- 8. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

"2-(Benzyloxy)-3,5-dibromopyridine" synthesis from 3,5-dibromopyridine

An In-Depth Technical Guide to the Synthesis of 2-(Benzyloxy)-3,5-dibromopyridine

Abstract

This technical guide provides a comprehensive examination of the synthetic pathway to this compound, a key building block in contemporary drug discovery and organic synthesis, particularly noted for its use in the development of protein degraders.[1] The primary focus of this document is the robust and widely adopted Williamson ether synthesis, which proceeds via the O-alkylation of the 3,5-dibromo-2-hydroxypyridine precursor. We will dissect the strategic rationale for choosing this pathway over a direct nucleophilic aromatic substitution, detail the underlying reaction mechanisms, provide a step-by-step experimental protocol, and present critical data in a clear, accessible format. This guide is intended for researchers and professionals in the fields of medicinal chemistry and process development, offering field-proven insights into the causality behind experimental choices to ensure reproducible and high-yielding results.

Introduction and Strategic Considerations

This compound is a versatile synthetic intermediate. The presence of two bromine atoms allows for subsequent functionalization through various cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), while the benzyl ether serves as a stable protecting group for the 2-hydroxy functionality, which can be cleaved under hydrogenolysis conditions when required.

A direct synthesis from 3,5-dibromopyridine and a benzyl alkoxide would theoretically proceed via a nucleophilic aromatic substitution (SNAr) mechanism. However, SNAr reactions on pyridine rings lacking strong electron-withdrawing activating groups (such as a nitro group) ortho or para to the leaving group are notoriously challenging.[2][3] The reaction requires harsh conditions and often results in low yields.

Therefore, a more strategic and reliable approach involves a two-step sequence:

-

Formation of a Pyridinone Precursor: Synthesis of 3,5-dibromo-2-hydroxypyridine (which exists in tautomeric equilibrium with 3,5-dibromo-2(1H)-pyridinone). This intermediate can be readily prepared from commercially available starting materials like 2-hydroxypyridine.[4][5][6][7]

-

O-Alkylation: Benzylation of the resulting pyridinone via the Williamson ether synthesis. This classic and efficient method forms the core of this guide.[8][9][10][11]

This pathway circumvents the difficulties of direct SNAr by leveraging the significantly higher nucleophilicity of the pyridinoxide anion formed after deprotonation.

Reaction Mechanism and Experimental Rationale

The core of the synthesis is the Williamson ether synthesis, an SN2 reaction between an alkoxide and an alkyl halide.[9][10]

Deprotonation and Nucleophile Formation

The starting material, 3,5-dibromo-2-hydroxypyridine, is acidic and can be deprotonated by a strong, non-nucleophilic base. Sodium hydride (NaH) is an exemplary choice for this transformation.[12] It irreversibly deprotonates the hydroxyl group to form the corresponding sodium pyridinoxide. The only byproduct is hydrogen gas (H₂), which safely evolves from the reaction mixture, driving the equilibrium to completion.

Why Sodium Hydride?

-

High Basicity: NaH is a powerful base, ensuring complete and rapid deprotonation of the pyridinone.

-

Non-Nucleophilic: The hydride ion (H⁻) is not a competing nucleophile, preventing side reactions.

-

Irreversible: The formation of H₂ gas makes the deprotonation step irreversible, leading to a clean generation of the required nucleophile.[12]

The SN2 Displacement: O- vs. N-Alkylation

The generated pyridinoxide anion is an ambident nucleophile, meaning it has two potential sites of attack: the oxygen and the nitrogen atoms. This can lead to a mixture of O-alkylated (the desired ether) and N-alkylated (a pyridone) products.[13][14][15]

Several factors are controlled to strongly favor the desired O-alkylation:

-

Base and Counter-ion: The use of NaH generates a sodium counter-ion (Na⁺). In polar aprotic solvents, the "hard" sodium cation associates closely with the "hard" oxygen atom of the anion, increasing the electron density on the oxygen and favoring attack through that position.

-

Solvent: Polar aprotic solvents such as N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF) are ideal. They effectively solvate the sodium cation but poorly solvate the pyridinoxide anion, leaving it highly reactive and "naked."[8][11] This enhances the rate of the SN2 reaction.

-

Electrophile: Benzyl bromide is a highly effective electrophile for SN2 reactions due to the stability of the transition state and the excellent leaving group ability of bromide.

The pyridinoxide anion executes a backside attack on the benzylic carbon of benzyl bromide, displacing the bromide ion and forming the C-O bond of the target ether.

Detailed Experimental Protocol

This protocol is a representative example and should be adapted and optimized based on laboratory conditions and scale.

Materials:

-

3,5-Dibromo-2-hydroxypyridine

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

Benzyl bromide (BnBr)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Ethyl acetate (EtOAc)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add 3,5-dibromo-2-hydroxypyridine (1.0 eq).

-

Solvent Addition: Add anhydrous DMF via syringe to dissolve the starting material. The typical concentration is 0.1-0.5 M.

-

Deprotonation: Cool the solution to 0 °C using an ice-water bath. Carefully add sodium hydride (1.2 eq, 60% dispersion in oil) portion-wise over 10-15 minutes. Caution: Hydrogen gas evolution will occur. Stir the resulting suspension at 0 °C for 30-60 minutes.

-

Alkylation: While maintaining the temperature at 0 °C, add benzyl bromide (1.1 eq) dropwise via syringe.

-

Reaction Progression: Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Workup: Once the reaction is complete, cool the flask back to 0 °C and cautiously quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution to destroy any excess NaH.

-

Extraction: Transfer the mixture to a separatory funnel and dilute with ethyl acetate and water. Separate the layers. Wash the organic layer sequentially with water (2x) and brine (1x).

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to afford this compound as a pure solid.

Data Presentation and Visualization

Table 1: Representative Reaction Parameters

| Reagent/Parameter | Molar Eq. | Role | Key Considerations |

| 3,5-Dibromo-2-hydroxypyridine | 1.0 | Substrate | Must be dry. |

| Sodium Hydride (NaH) | 1.1 - 1.3 | Base | Handled under inert atmosphere; added slowly at 0 °C. |

| Benzyl Bromide (BnBr) | 1.05 - 1.2 | Alkylating Agent | Lachrymator; should be handled in a fume hood. |

| Solvent | - | Medium | Anhydrous DMF or THF is preferred. |

| Temperature | 0 °C to RT | Condition | Initial cooling controls exotherm from deprotonation. |

| Reaction Time | 12 - 24 h | Condition | Monitored by TLC for completion. |

| Typical Yield | - | Outcome | 75-95% (post-purification) |

Diagram 1: Experimental Workflow

Caption: High-level experimental workflow for the synthesis.

Diagram 2: Core Reaction Mechanism

Caption: The two-step mechanism: deprotonation and SN2 displacement.

Safety and Handling

-

Sodium Hydride (NaH): Highly flammable and reacts violently with water to produce hydrogen gas, which can ignite. It should be handled under an inert atmosphere (nitrogen or argon) and away from any moisture. Quenching must be done slowly and at low temperatures.

-

N,N-Dimethylformamide (DMF): A potential reproductive toxin. All handling should be performed in a well-ventilated chemical fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.

-

Benzyl Bromide: A potent lachrymator (tear-inducing agent) and corrosive. It must be handled exclusively in a chemical fume hood.

Conclusion

The synthesis of this compound is most effectively and reliably achieved through a Williamson ether synthesis protocol. This method, which involves the deprotonation of 3,5-dibromo-2-hydroxypyridine with sodium hydride followed by alkylation with benzyl bromide in a polar aprotic solvent, provides high yields of the desired O-alkylated product. Understanding the mechanistic principles, particularly the factors that favor O- over N-alkylation, and adhering to a carefully controlled experimental protocol are critical for success. This robust synthesis provides dependable access to a valuable intermediate for applications in medicinal chemistry and beyond.

References

- Almena, I., Díaz-Ortiz, A., Díez-Barra, E., de la Hoz, A., & Loupy, A. (n.d.). Solvent-Free Benzylations of 2-Pyridone. Regiospecific N- or C-Alkylation. Chemistry Letters, Oxford Academic.

- Pang, J. H., Kaga, A., & Chiba, S. (2021). C2 Amination of Pyridine with Primary Amines Mediated by Sodium Hydride in the Presence of Lithium Iodide. Organic Syntheses.

- Pang, J. H., Kaga, A., & Chiba, S. (2018). Nucleophilic Amination of Methoxypyridines by a Sodium Hydride–Iodide Composite. Chemical Communications, 54, 10324–10327.

- (n.d.). Williamson Ether Synthesis. Cambridge University Press.

- Optimization of Reaction Conditions for the Synthesis of O-Alkylated Pyrimidine 4a. (n.d.). ResearchGate.

- Smith, C. J., et al. (2008). Synthesis of Substituted N-Benzyl Pyridones via an O- to N-Alkyl Migration. The Journal of Organic Chemistry, ACS Publications.

- (n.d.). Regioselective O-alkylation of 2-pyridones by TfOH-catalyzed carbenoid insertion. Chemical Communications, RSC Publishing.

- (n.d.). Williamson Ether Synthesis. Chemistry Steps.

- Walker, G. N., Moore, M. A., & Weaver, B. N. (n.d.). Application of Sodium Borohydride Reduction to Synthesis of Substituted Aminopiperidines, Aminopiperazines, Aminopyridines, and Hydrazines. The Journal of Organic Chemistry, ACS Publications.

- (2014, October 24). The Williamson Ether Synthesis. Master Organic Chemistry.

- (n.d.). Environmentally Benign Synthetic Protocol for O-Alkylation of β-Naphthols and Hydroxy Pyridines in Aqueous Micellar Media. Scirp.org.

- (2020, July 1). 9.5: Williamson ether synthesis. Chemistry LibreTexts.

- (n.d.). Sodium hydride. Wikipedia.

- Chen, G., et al. (2015). Mild and Regioselective N-Alkylation of 2-Pyridones in Water. Organic Letters, ACS Publications.

- (n.d.). Mild and Regioselective N-Alkylation of 2-Pyridones in Water. ResearchGate.

- (2022, December 24). Preparation of Pyridines, Part 7: By Amination and Hydroxylation. YouTube.

- (n.d.). 3,5-Dibromo-2-hydroxypyridine. AOBChem.

- (n.d.). Synthesis of 3-benzyloxy-5-bromopyridine. PrepChem.com.

- Lewis, J. C., et al. (n.d.). Rh(I)-Catalyzed Alkylation of Quinolines and Pyridines via C-H Bond Activation. PMC - NIH.

- Reynard, G., Lai, C., Azek, E., & Lebel, H. (2025). O-Alkylation of hydroxypyridines and derivatives via transient alkyl diazonium species. Tetrahedron Letters, 155396.

- (n.d.). 3,5-Dibromo-2-hydroxypyridine. PubChem.

- (n.d.). 2-(Benzyloxy)-3, 5-dibromopyridine, min 98%, 1 gram.

- (n.d.). Synthesis method of 2,5-dibromopyridine. Google Patents.

- (n.d.). NUCLEOPHILIC AROMATIC SUBSTITUTION. NCRD's Sterling Institute of Pharmacy.

- (2021). A convenient and scalable process for preparation of 2,5-dibromopyridine. Heterocyclic Letters, 11(3), 447-452.

- (2021, December 12). 8.12: Nucleophilic Substitutions on Aromatic Systems- Expanding the range of potential substitution products. Chemistry LibreTexts.

- Doyle, A. G., et al. (n.d.). Concerted Nucleophilic Aromatic Substitutions. PMC - NIH.

- (2024, July 30). 16.7: Nucleophilic Aromatic Substitution. Chemistry LibreTexts.

- Smith, A. M. R., et al. (n.d.). Concerted Nucleophilic Aromatic Substitution Reactions. PMC - PubMed Central - NIH.

- (n.d.). Synthetic method of 5-bromo-2-methyl-3-(trifluoromethyl) pyridine. Google Patents.

Sources

- 1. calpaclab.com [calpaclab.com]

- 2. ncrdsip.com [ncrdsip.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. 3-Bromo-2-hydroxypyridine synthesis - chemicalbook [chemicalbook.com]

- 5. aobchem.com [aobchem.com]

- 6. scbt.com [scbt.com]

- 7. 3,5-Dibromo-2-hydroxypyridine | C5H3Br2NO | CID 642826 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Williamson Ether Synthesis (Chapter 116) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

- 9. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

- 11. jk-sci.com [jk-sci.com]

- 12. Sodium hydride - Wikipedia [en.wikipedia.org]

- 13. pubs.acs.org [pubs.acs.org]

- 14. pubs.acs.org [pubs.acs.org]

- 15. researchgate.net [researchgate.net]

Strategic Synthesis of 2-(Benzyloxy)-3,5-dibromopyridine: A Technical Guide to Starting Materials and Methodologies

Introduction

2-(Benzyloxy)-3,5-dibromopyridine is a pivotal building block in contemporary medicinal chemistry and materials science, frequently utilized in the synthesis of complex molecular architectures, including potent kinase inhibitors and novel ligands. Its utility stems from the orthogonal reactivity of its substituents: the benzyloxy group can be selectively cleaved, while the bromine atoms provide versatile handles for cross-coupling reactions. The strategic selection of starting materials is paramount to achieving an efficient, scalable, and cost-effective synthesis of this key intermediate.

This technical guide provides an in-depth analysis of the principal synthetic routes to this compound, focusing on the rationale behind the choice of starting materials. We will explore two primary, field-proven strategies: Nucleophilic Aromatic Substitution (SNAr) on a pre-halogenated pyridine core and Williamson Ether Synthesis via O-alkylation of a pyridinone precursor. Each pathway offers distinct advantages and presents unique experimental considerations, which will be detailed to empower researchers in their synthetic planning.

Core Synthetic Strategies: A Comparative Overview

The synthesis of this compound hinges on the formation of an ether linkage at the C2 position of a dibrominated pyridine scaffold. The choice of which bond to form last—the C-O bond via nucleophilic attack on the ring or via alkylation of an existing oxygen—defines the two major synthetic approaches.

Caption: SNAr mechanism on 2,3,5-Tribromopyridine.

Experimental Protocol: Synthesis from 2,3,5-Tribromopyridine

-

Preparation of Sodium Benzyloxide: In a flame-dried, three-neck flask under an inert atmosphere (Argon or Nitrogen), add anhydrous tetrahydrofuran (THF). To the stirred solvent, add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equivalents) portion-wise at 0 °C. Cautiously add benzyl alcohol (1.1 equivalents) dropwise. Allow the mixture to stir at 0 °C for 20 minutes, then warm to room temperature and stir for an additional hour until hydrogen gas evolution ceases.

-

Nucleophilic Substitution: Cool the freshly prepared sodium benzyloxide solution to 0 °C. Add a solution of 2,3,5-tribromopyridine (1.0 equivalent) in anhydrous THF dropwise.

-

Reaction & Work-up: After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux. Monitor the reaction progress by TLC or LC-MS. Upon completion, cool the mixture to room temperature and cautiously quench by adding saturated aqueous ammonium chloride solution.

-

Extraction & Purification: Transfer the mixture to a separatory funnel and extract with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield this compound.

Alternative SNAr Starting Material: 2-Chloro-3,5-dibromopyridine

2-Chloro-3,5-dibromopyridine is another viable precursor for the SNAr approach. [1]The choice between a chloro or bromo leaving group at the C2 position depends on factors like cost, availability, and reactivity. In SNAr reactions where the rate-determining step is the nucleophilic attack, fluoride is the best leaving group, followed by chloride, bromide, and iodide (F > Cl > Br > I). [2][3]This is because the more electronegative halogen better stabilizes the electron-rich ring in the transition state leading to the Meisenheimer complex. Therefore, 2-chloro-3,5-dibromopyridine may react faster than its tribromo counterpart under identical conditions.

Pathway 2: Williamson Ether Synthesis

The Williamson ether synthesis is a classic and highly reliable method for forming ethers. It proceeds via an SN2 mechanism where an alkoxide nucleophile displaces a halide from an alkyl halide. [4][5][6]For the synthesis of this compound, this involves the O-alkylation of the corresponding pyridone.

Starting Material: 3,5-Dibromo-2-hydroxypyridine

3,5-Dibromo-2-hydroxypyridine exists in a tautomeric equilibrium with its more stable pyridone form, 3,5-dibromo-2(1H)-pyridone. [7]This pyridone is the key starting material for the Williamson ether synthesis route.

Causality of Experimental Choice: While direct alkylation of the hydroxyl group of the minor 2-hydroxypyridine tautomer is possible, the reaction overwhelmingly proceeds via the pyridone tautomer. Deprotonation of the pyridone with a suitable base (e.g., potassium carbonate, sodium hydride) generates a resonance-stabilized pyridin-2-olate anion. This anion is ambident, meaning it has two nucleophilic sites: the oxygen and the nitrogen. Alkylation can occur at either site. However, O-alkylation is generally favored over N-alkylation when using alkyl halides like benzyl bromide, particularly under conditions that favor SN2 kinetics. [8][9]This regioselectivity is a key advantage of this method.

Caption: Williamson ether synthesis via O-alkylation.

Experimental Protocol: Synthesis from 3,5-Dibromo-2-hydroxypyridine

-

Setup: To a round-bottom flask, add 3,5-dibromo-2-hydroxypyridine (1.0 equivalent), anhydrous potassium carbonate (K₂CO₃, 2.0 equivalents), and a polar aprotic solvent such as dimethylformamide (DMF) or acetonitrile.

-

Alkylation: Add benzyl bromide (1.2 equivalents) to the suspension. Heat the reaction mixture to 60-80 °C and stir vigorously.

-

Monitoring & Work-up: Monitor the reaction for the disappearance of the starting material by TLC. Once complete, cool the reaction to room temperature and pour it into ice-water.

-

Isolation: A precipitate will form. Collect the solid by vacuum filtration, wash thoroughly with water to remove inorganic salts, and then with a cold, non-polar solvent like hexane to remove excess benzyl bromide.

-

Purification: The crude solid can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford pure this compound. [10]

Data Summary and Pathway Comparison

| Feature | Pathway 1: SNAr (from 2,3,5-Tribromopyridine) | Pathway 2: Williamson Ether Synthesis (from 3,5-Dibromo-2-hydroxypyridine) |

| Key Reagent | Sodium Benzyloxide (requires strong base like NaH) | Benzyl Bromide & a weaker base (e.g., K₂CO₃) |

| Mechanism | Nucleophilic Aromatic Substitution (Addition-Elimination) | SN2 |

| Regioselectivity | High, determined by electronic activation from ring N | High, O- vs. N-alkylation is controllable |

| Key Advantages | Utilizes a readily available polyhalogenated precursor. | Avoids the use of pyrophoric bases like NaH; often simpler work-up (precipitation). |

| Potential Challenges | Requires strictly anhydrous conditions due to NaH. Potential for side reactions if temperature is not controlled. | Potential for N-alkylation byproduct. Solvent choice can be critical. |

| Precursor Synthesis | Can be synthesized from 2-aminopyridine via bromination and Sandmeyer reactions. [11][12] | Can be synthesized from 2-hydroxypyridine via bromination. |

Conclusion

The synthesis of this compound can be effectively achieved through two primary, robust synthetic strategies. The choice between the Nucleophilic Aromatic Substitution of a 2-halo-3,5-dibromopyridine and the Williamson Ether Synthesis of 3,5-dibromo-2-hydroxypyridine depends on the specific laboratory constraints, including reagent availability, scale, and safety considerations.

The SNAr route, particularly from 2,3,5-tribromopyridine, leverages the inherent electronic properties of the pyridine ring to ensure high regioselectivity. The Williamson ether synthesis offers a milder, often operationally simpler alternative that avoids strong, pyrophoric bases. Both pathways are underpinned by fundamental principles of organic reactivity and provide reliable access to this valuable synthetic intermediate. A thorough understanding of the causality behind each experimental choice, from starting material to reaction conditions, is essential for successful and reproducible synthesis.

References

- BenchChem. (n.d.). Comparative Reactivity Analysis: 4-Amino-3-chloropyridine N-oxide and Other Halopyridines in Nucleophilic Aromatic Substitution.

- National Institutes of Health. (n.d.). Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions.

- Sinopeg. (n.d.). 2,3,5-Tribromopyridine: High-Purity Brominated Pyridine Compound for Advanced Synthesis.

- Royal Society of Chemistry. (2014). Reactivity in the nucleophilic aromatic substitution reactions of pyridinium ions. Organic & Biomolecular Chemistry.

- ResearchGate. (2008).

- ChemBK. (2024). Pyridine, 2,5-dibromo-3-chloro-.

- ChemicalBook. (n.d.). 2,5-Dibromopyridine synthesis.

- Master Organic Chemistry. (2014). The Williamson Ether Synthesis.

- Professor Dave Explains. (2018, August 29). Williamson Ether Synthesis [Video]. YouTube.

- Khan Academy. (n.d.). Williamson ether synthesis.

- Cambridge University Press. (n.d.). Williamson Ether Synthesis.

- Chem Help ASAP. (2019, October 25). in the chemical literature: Williamson ether synthesis [Video]. YouTube.

- The Organic Chemistry Tutor. (2018, April 19). 37.03 Nucleophilic Aromatic Substitution of Heteroarenes [Video]. YouTube.

- Organic Syntheses. (n.d.). 10 - Organic Syntheses Procedure.

- ChemicalBook. (2025). 2,3,5-Tribromopyridine.

- Chem-Impex. (n.d.). 2-Chloro-3,5-dibromopyridine.

- Google Patents. (n.d.). CN105061301A - Synthesis method of 2,5-dibromopyridine.

- Heterocyclic Letters. (2021). A convenient and scalable process for preparation of 2,5-dibromopyridine. Heterocyclic Letters, 11(3), 447-452.

- National Institutes of Health. (2024).

- Royal Society of Chemistry. (n.d.). Regioselective O-alkylation of 2-pyridones by TfOH-catalyzed carbenoid insertion.

- PubChem. (n.d.). 2,3,5-Tribromopyridine.

- PubMed. (2024).

- Royal Society of Chemistry. (n.d.).

- PubChem. (n.d.). 3,5-Dibromo-2-hydroxypyridine.

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. Reactivity in the nucleophilic aromatic substitution reactions of pyridinium ions - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. youtube.com [youtube.com]

- 6. Khan Academy [khanacademy.org]

- 7. 3,5-Dibromo-2-hydroxypyridine | C5H3Br2NO | CID 642826 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Imparting aromaticity to 2-pyridone derivatives by O-alkylation resulted in new competitive and non-competitive PIM-1 kinase inhibitors with caspase-activated apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Imparting aromaticity to 2-pyridone derivatives by O-alkylation resulted in new competitive and non-competitive PIM-1 kinase inhibitors with caspase-activated apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. youtube.com [youtube.com]

- 11. CN105061301A - Synthesis method of 2,5-dibromopyridine - Google Patents [patents.google.com]

- 12. heteroletters.org [heteroletters.org]

An In-depth Technical Guide to 2-(Benzyloxy)-3,5-dibromopyridine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-(Benzyloxy)-3,5-dibromopyridine, a key building block in synthetic organic chemistry. The document details its chemical identity, including its IUPAC name and synonyms, alongside its physicochemical properties. A significant focus is placed on its synthesis, outlining a standard laboratory protocol with an emphasis on the underlying chemical principles. Furthermore, this guide explores the compound's reactivity and diverse applications, particularly in the realm of medicinal chemistry and drug discovery, supported by its role as a versatile intermediate. Safety protocols and handling guidelines are also discussed to ensure safe laboratory practices. This document is intended to be a valuable resource for researchers and professionals engaged in chemical synthesis and drug development.

Chemical Identity and Nomenclature

IUPAC Name: 3,5-dibromo-2-(phenylmethoxy)pyridine.

Common Name: this compound.

Synonyms: This compound is also known by several other names in chemical literature and supplier catalogs. Understanding these synonyms is crucial for effective literature searches and procurement.

-

This compound[1]

-

Pyridine, 3,5-dibromo-2-(phenylmethoxy)-

CAS Number: 130284-00-3.[1][2]

Molecular Formula: C₁₂H₉Br₂NO.[1][2]

Molecular Weight: 343.02 g/mol .[2]

Chemical Structure:

Caption: Chemical structure of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below. These properties are essential for designing experimental setups, purification procedures, and for understanding the compound's behavior in various solvents and reaction conditions.

| Property | Value | Source |

| Purity | >98% | [1] |

| Appearance | White to Light yellow powder to crystal | TCI |

| Storage | Room temperature | [2] |

Note: Experimental values for properties such as melting point, boiling point, and solubility can vary slightly depending on the purity of the sample and the experimental conditions used for measurement.

Synthesis and Mechanism

The synthesis of this compound is typically achieved through a nucleophilic aromatic substitution reaction. A common and effective method involves the reaction of 2-hydroxy-3,5-dibromopyridine with benzyl bromide in the presence of a suitable base.

General Reaction Scheme:

Caption: General synthesis scheme for this compound.

Detailed Experimental Protocol:

This protocol is a representative example and may require optimization based on laboratory conditions and scale.

Materials:

-

2-Hydroxy-3,5-dibromopyridine

-

Benzyl bromide

-

Potassium carbonate (K₂CO₃), anhydrous

-

N,N-Dimethylformamide (DMF), anhydrous

-

Ethyl acetate

-

Brine (saturated aqueous NaCl solution)

-

Magnesium sulfate (MgSO₄), anhydrous

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: To a solution of 2-hydroxy-3,5-dibromopyridine in anhydrous DMF, add anhydrous potassium carbonate. Stir the suspension at room temperature.

-

Addition of Reagent: Slowly add benzyl bromide to the reaction mixture.

-

Reaction Monitoring: Heat the reaction mixture and monitor its progress by Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into water. Extract the aqueous layer with ethyl acetate.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography.

Mechanistic Insights:

The synthesis proceeds via a Williamson ether synthesis mechanism. The basic conditions facilitate the deprotonation of the hydroxyl group of 2-hydroxy-3,5-dibromopyridine, forming a more nucleophilic pyridinolate anion. This anion then attacks the electrophilic benzylic carbon of benzyl bromide in an Sₙ2 reaction, displacing the bromide ion and forming the desired ether linkage. The choice of a polar aprotic solvent like DMF is crucial as it solvates the cation of the base, enhancing the nucleophilicity of the pyridinolate.

Applications in Research and Development

This compound is a valuable intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical industries. The bromine atoms at the 3 and 5 positions of the pyridine ring serve as versatile handles for a variety of cross-coupling reactions.

Role in Cross-Coupling Reactions:

The presence of two bromine atoms allows for selective functionalization of the pyridine core. These positions are amenable to a range of palladium-catalyzed cross-coupling reactions, including:

-

Suzuki Coupling: For the formation of carbon-carbon bonds with boronic acids.

-

Heck Coupling: For the formation of carbon-carbon bonds with alkenes.

-

Buchwald-Hartwig Amination: For the formation of carbon-nitrogen bonds with amines.

-

Sonogashira Coupling: For the formation of carbon-carbon bonds with terminal alkynes.

The benzyloxy group serves as a protecting group for the 2-position of the pyridine ring, which can be readily removed by hydrogenolysis to reveal the corresponding pyridone if required later in the synthetic sequence.

Utility in Drug Discovery:

The substituted pyridine scaffold is a common motif in many biologically active compounds. The ability to introduce diverse substituents at the 3 and 5 positions of this compound makes it an attractive starting material for the synthesis of compound libraries for high-throughput screening in drug discovery programs. Its structural analogue, 3,5-Dibromo-2-methoxypyridine, is known to be a key intermediate in the synthesis of various pharmaceuticals, including antimicrobial and anti-cancer agents, as well as in the formulation of agrochemicals.[3][4]

Safety and Handling

As with all laboratory chemicals, this compound should be handled with appropriate safety precautions.

-

Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves when handling this compound.

-

Handling: Avoid inhalation of dust and contact with skin and eyes. Work in a well-ventilated area, preferably in a fume hood.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.

For detailed safety information, always refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a synthetically versatile and valuable building block for organic chemists. Its well-defined reactivity, particularly in cross-coupling reactions, makes it an important intermediate in the synthesis of a wide range of functionalized pyridine derivatives with potential applications in medicinal chemistry and materials science. This guide provides a foundational understanding of its properties, synthesis, and applications, serving as a practical resource for researchers in the field.

References

- This compound - BioOrganics. (URL: )

- This compound, min 98%, 1 gram. (URL: )

- 3,5-Dibromo-2-methoxypyridine - Chem-Impex. (URL: )

- 3,5-Dibromo-2-methoxypyridine | C6H5Br2NO | CID 13567752 - PubChem. (URL: )

Sources

An In-Depth Technical Guide to 2-(Benzyloxy)-3,5-dibromopyridine: A Key Building Block for Targeted Protein Degradation

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of 2-(Benzyloxy)-3,5-dibromopyridine in Modern Drug Discovery

This compound is a halogenated pyridine derivative that has emerged as a valuable building block in medicinal chemistry, particularly in the burgeoning field of targeted protein degradation. Its classification as a "Protein Degrader Building Block" underscores its primary application in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[1] PROTACs are heterobifunctional molecules designed to hijack the cell's natural protein disposal system to eliminate disease-causing proteins. The unique structural features of this compound provide a versatile scaffold for the construction of these complex therapeutic agents. This guide offers a comprehensive overview of its physical characteristics, synthesis, reactivity, and safe handling, providing researchers with the foundational knowledge required for its effective utilization in the laboratory.

Physicochemical Properties: A Foundation for Synthetic Strategy

A thorough understanding of the physicochemical properties of this compound is paramount for its successful application in synthesis and purification. While comprehensive experimental data for this specific compound is not widely published, its key identifiers and predicted properties are summarized below.

| Property | Value | Source(s) |

| Molecular Formula | C₁₂H₉Br₂NO | [2] |

| Molecular Weight | 343.01 g/mol | [1] |

| CAS Number | 130284-00-3 | [1][2] |

| Appearance | Solid (at room temperature) | [1] |

| Purity | >98% (commercially available) | [2] |

| Storage | Room temperature | [1] |

Solubility Profile: Based on its structure, this compound is predicted to be soluble in a range of common organic solvents. The presence of the polar pyridine ring and the ether linkage, combined with the large nonpolar aromatic regions, suggests good solubility in moderately polar to nonpolar solvents.

| Solvent Class | Predicted Solubility | Rationale |

| Halogenated Solvents | High | "Like dissolves like" principle; similar polarities. |

| (e.g., Dichloromethane, Chloroform) | ||

| Ethers | Moderate to High | Good balance of polar and nonpolar characteristics. |

| (e.g., Tetrahydrofuran, Diethyl ether) | ||

| Aromatic Hydrocarbons | Moderate | Solubilizing the benzyl and pyridine rings. |

| (e.g., Toluene, Benzene) | ||

| Polar Aprotic Solvents | Moderate | Solvation of the polar pyridine nitrogen. |

| (e.g., Acetonitrile, Ethyl Acetate) | ||

| Alcohols | Low to Moderate | Potential for hydrogen bonding with the solvent. |

| (e.g., Methanol, Ethanol) | ||

| Water | Insoluble | Predominantly nonpolar character. |

Synthesis and Purification: A Proposed Experimental Protocol

Proposed Synthesis Workflow

Caption: Proposed workflow for the synthesis of this compound.

Step-by-Step Methodology:

-

Reaction Setup: To a solution of 3,5-dibromo-2-hydroxypyridine in a suitable polar aprotic solvent such as N,N-dimethylformamide (DMF) or acetone, add a slight excess of a base (e.g., 1.2 equivalents of potassium carbonate or sodium hydride). The use of a strong base like NaH necessitates an inert atmosphere (e.g., nitrogen or argon).

-

Addition of Benzylating Agent: To the resulting mixture, add a slight excess (e.g., 1.1 equivalents) of benzyl bromide dropwise at room temperature.

-

Reaction Progression: Heat the reaction mixture to a moderate temperature (e.g., 60-80 °C) and monitor the progress by thin-layer chromatography (TLC) until the starting material is consumed.

-

Aqueous Workup: After cooling to room temperature, quench the reaction by the slow addition of water.

-

Extraction: Extract the aqueous mixture with a suitable organic solvent such as ethyl acetate or dichloromethane. Combine the organic layers.

-

Washing and Drying: Wash the combined organic layers with water and brine to remove any remaining DMF and inorganic salts. Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate).

-

Solvent Removal: Remove the solvent under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by silica gel column chromatography, eluting with a gradient of ethyl acetate in hexanes, to yield pure this compound.

Spectroscopic Characterization (Predicted)

As experimental NMR data is not publicly available, the following are predicted ¹H and ¹³C NMR chemical shifts based on the analysis of similar structures. These predictions serve as a guide for characterization.

Predicted ¹H NMR Spectral Data:

The proton NMR spectrum is expected to show distinct signals for the pyridine and benzyl protons.

-

Pyridine Protons: The two protons on the pyridine ring are expected to appear as doublets in the aromatic region, likely between δ 7.5 and 8.5 ppm. The proton at the 4-position will be a doublet, coupled to the proton at the 6-position. The proton at the 6-position will also be a doublet.

-

Benzyl Protons: The methylene protons of the benzyl group will likely appear as a singlet around δ 5.0-5.5 ppm. The five protons of the phenyl ring will appear in the aromatic region, typically between δ 7.2 and 7.5 ppm.

Predicted ¹³C NMR Spectral Data:

The carbon NMR spectrum will show signals for each of the unique carbon atoms in the molecule.

-

Pyridine Carbons: The five carbons of the pyridine ring will have distinct chemical shifts, with the carbon bearing the benzyloxy group (C2) being the most downfield. The carbons bearing the bromine atoms (C3 and C5) will also have characteristic shifts.

-

Benzyl Carbons: The methylene carbon will appear around δ 70 ppm. The carbons of the phenyl ring will show signals in the aromatic region (δ 120-140 ppm).

Reactivity and Applications in PROTAC Synthesis

The synthetic utility of this compound lies in the differential reactivity of its two bromine atoms and the lability of the benzyl protecting group.

Key Reactive Sites and Their Synthetic Utility

Caption: Key reactive sites of this compound and their application in PROTAC synthesis.

The bromine atom at the 3-position is generally more reactive towards palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, Sonogashira, Buchwald-Hartwig) due to the electronic influence of the adjacent benzyloxy group. This allows for the selective introduction of a linker or a protein-of-interest (POI) binding ligand at this position. The bromine at the 5-position can then be functionalized in a subsequent step, or it can be a site for attaching the E3 ligase-recruiting ligand.

The benzyl ether serves as a robust protecting group for the 2-hydroxy functionality on the pyridine ring. This group can be readily cleaved under standard hydrogenolysis conditions (e.g., H₂, Pd/C) to reveal the hydroxyl group, which can then be used as a handle for further synthetic modifications.

Safety and Handling

As a Senior Application Scientist, it is imperative to emphasize the importance of safe laboratory practices when handling any chemical, including this compound.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.

-

Ventilation: Handle this compound in a well-ventilated fume hood to avoid inhalation of any dust or vapors.

-

Handling: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.

-